molecular formula C10H12ClNO B13344641 2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol

2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol

Katalognummer: B13344641
Molekulargewicht: 197.66 g/mol
InChI-Schlüssel: YQRXULPVMPCWCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol is a chemical compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of a chlorine atom at the second position, a methyl group at the eighth position, and a hydroxyl group at the eighth position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are used in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure selective chlorination at the second position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce mitochondrial membrane depolarization and cellular reactive oxygen species (ROS) production in cancer cells, leading to cell cycle arrest and apoptosis . The compound may also interact with various enzymes and receptors, modulating their activity and affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol is unique due to the presence of both chlorine and hydroxyl groups, which confer specific chemical reactivity and biological activity. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable molecule in scientific research.

Eigenschaften

Molekularformel

C10H12ClNO

Molekulargewicht

197.66 g/mol

IUPAC-Name

2-chloro-8-methyl-6,7-dihydro-5H-quinolin-8-ol

InChI

InChI=1S/C10H12ClNO/c1-10(13)6-2-3-7-4-5-8(11)12-9(7)10/h4-5,13H,2-3,6H2,1H3

InChI-Schlüssel

YQRXULPVMPCWCT-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC2=C1N=C(C=C2)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.